molecular formula C11H12O2 B11912437 (6-methyl-2H-chromen-4-yl)methanol CAS No. 111735-94-5

(6-methyl-2H-chromen-4-yl)methanol

Cat. No.: B11912437
CAS No.: 111735-94-5
M. Wt: 176.21 g/mol
InChI Key: CYOOQILHUVCRGW-UHFFFAOYSA-N
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Description

(6-methyl-2H-chromen-4-yl)methanol is an organic compound with the molecular formula C11H12O2 It belongs to the class of chromenes, which are bicyclic compounds containing a benzene ring fused to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-methyl-2H-chromen-4-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxyacetophenone with an aldehyde in the presence of a base, followed by reduction of the resulting intermediate to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

Scientific Research Applications

(6-methyl-2H-chromen-4-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (6-methyl-2H-chromen-4-yl)methanol involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals, thereby protecting cells from oxidative damage. Additionally, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • (6-methyl-2H-chromen-4-yl)aldehyde
  • (6-methyl-2H-chromen-4-yl)carboxylic acid
  • (6-methyl-2H-chromen-4-yl)acetate

Comparison: (6-methyl-2H-chromen-4-yl)methanol is unique due to its specific hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the hydroxyl group allows for hydrogen bonding, which can influence the compound’s solubility and interaction with biological targets .

Properties

CAS No.

111735-94-5

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

(6-methyl-2H-chromen-4-yl)methanol

InChI

InChI=1S/C11H12O2/c1-8-2-3-11-10(6-8)9(7-12)4-5-13-11/h2-4,6,12H,5,7H2,1H3

InChI Key

CYOOQILHUVCRGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OCC=C2CO

Origin of Product

United States

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